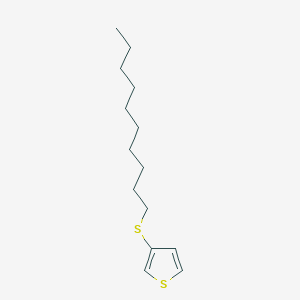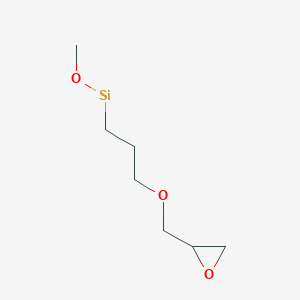
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one is a chlorinated isoindoline derivative. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with appropriate amines under controlled conditions. One common method involves refluxing 3,4,5,6-tetrachlorophthalic anhydride with 2-aminoimidazole in acetic acid . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroisoindoline-1,3-dione, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The pathways involved in its biological effects are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Tetrachlorophthalic anhydride
Uniqueness
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one stands out due to its specific chlorination pattern and the resulting electronic properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
特性
CAS番号 |
90745-79-2 |
|---|---|
分子式 |
C8H3Cl4NO |
分子量 |
270.9 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-2-1-13-8(14)3(2)5(10)7(12)6(4)11/h1H2,(H,13,14) |
InChIキー |
ULVDMKRXBIKOMK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)

![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)






![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)

![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
